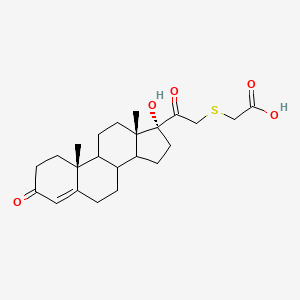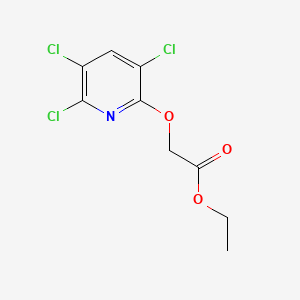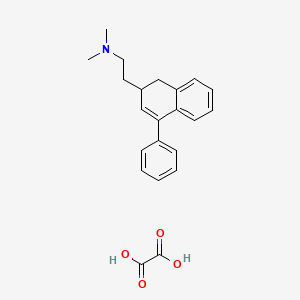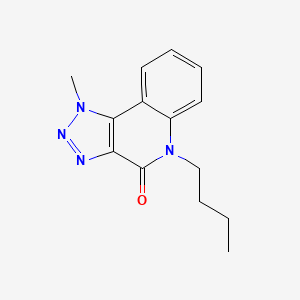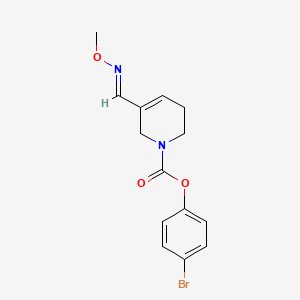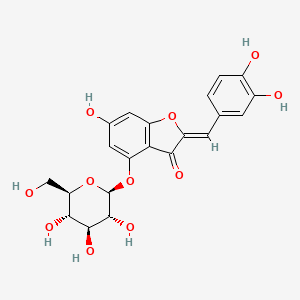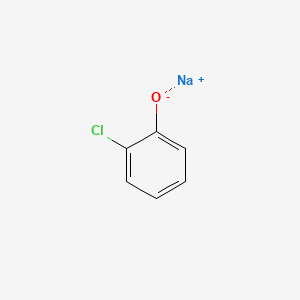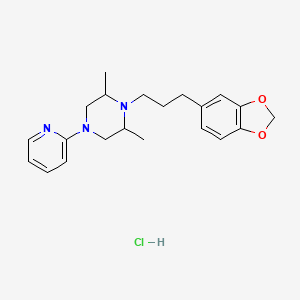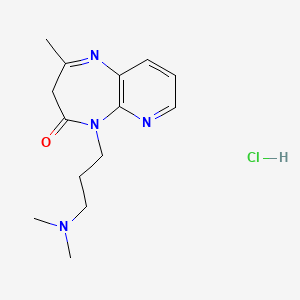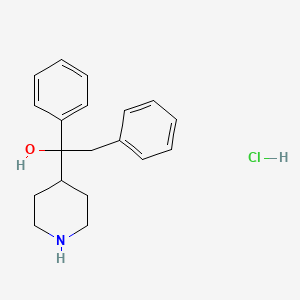
Carbocyclic-2',3'-hydroxy-xylo-6-mercaptopurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-2’,3’-OH-xylo-ara-6-SH-purinen is a complex organic compound with the molecular formula C11H15N5O2 It is known for its unique structure, which includes a purine base attached to a cyclopentane ring with hydroxyl and thiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-2’,3’-OH-xylo-ara-6-SH-purinen typically involves multiple steps, starting with the preparation of the purine base. The purine base is then modified to introduce the hydroxyl and thiol groups. Common reagents used in these reactions include acetic acid, formic acid, and xylonic acid . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired modifications are achieved.
Industrial Production Methods
Industrial production of C-2’,3’-OH-xylo-ara-6-SH-purinen may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
C-2’,3’-OH-xylo-ara-6-SH-purinen undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the purine base.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of ethers and esters.
Scientific Research Applications
C-2’,3’-OH-xylo-ara-6-SH-purinen has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of C-2’,3’-OH-xylo-ara-6-SH-purinen involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction is mediated by the hydroxyl and thiol groups, which can form hydrogen bonds and disulfide bridges with target molecules .
Comparison with Similar Compounds
C-2’,3’-OH-xylo-ara-6-SH-purinen can be compared with other similar compounds, such as:
Carbocyclic-2’,3’-hydroxy-xylo-6-mercaptopurine: Similar in structure but with different functional groups.
6H-Purine-6-thione: Shares the purine base but lacks the cyclopentane ring.
Cyclopentanemethanol derivatives: Similar ring structure but different substituents
Properties
CAS No. |
118333-19-0 |
|---|---|
Molecular Formula |
C11H14N4O3S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8+,9+/m1/s1 |
InChI Key |
CSPPGTBBWFVGTB-YGBUUZGLSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1N2C=NC3=C2NC=NC3=S)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C2NC=NC3=S)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



